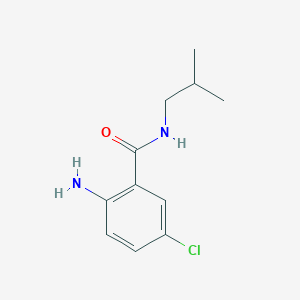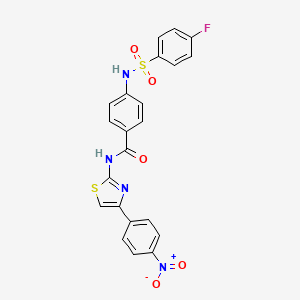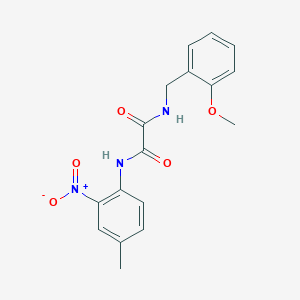![molecular formula C24H28N4O3S B2754298 N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-93-2](/img/structure/B2754298.png)
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound was identified through lead optimization efforts, which involved pairing a new ether-based scaffold with a novel sulfone-based head group .
Synthesis Analysis
The synthesis of this compound involved the use of a new ether-based scaffold and a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis
The molecular structure of this compound involves a new ether-based scaffold and a novel sulfone-based head group . The structure was designed to identify a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were designed to create a potent and selective GIRK1/2 activator . The reactions were evaluated in tier 1 DMPK assays, and the resulting compounds displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were evaluated in tier 1 DMPK assays . The compound displayed nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability over the prototypical urea-based compounds .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines, which are structurally similar to the compound . These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, with a focus on their potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity
- Hafez et al. (2015) reported the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds were tested for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hafez et al., 2015).
Anticonvulsant Properties
- Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, which share some structural features with the compound of interest. Their research provides insight into the potential use of such compounds in treating convulsions (Kubicki et al., 2000).
Anticancer Agents
- Alam et al. (2016) designed and synthesized a series of pyrazole derivatives, evaluating them for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. This study is relevant for understanding the anticancer potential of structurally similar compounds (Alam et al., 2016).
Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor. Although focusing on a different compound, this study offers insights into how similar compounds might interact with biological targets (Shim et al., 2002).
Antifungal Activity
- Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This study shows the potential use of related compounds in agriculture or medicine as antifungal agents (Wu et al., 2012).
Polymer Synthesis
- Hsiao et al. (1999) explored the synthesis and properties of aromatic polyamides containing the cyclohexane structure, relevant to the cyclohexyl component in the compound of interest. This research contributes to understanding the applications of such compounds in material science (Hsiao et al., 1999).
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can modulate the excitability of cells . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
This compound, as a GIRK channel activator, can influence cell function by modulating the excitability of cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
Propriétés
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2,4-5,8-9,14,18-19H,3,6-7,10-13,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJIGICADINFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)

![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2754220.png)
![5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2754222.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)

![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2754229.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2754233.png)
![6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2754234.png)
![Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate](/img/structure/B2754235.png)
